2-(1-Amino-2-hydroxyethyl)-4-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxyethyl)-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3 |
InChI Key |
RNLILSGLASWGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodological Advancements for 2 1 Amino 2 Hydroxyethyl 4 Methylphenol
Stereoselective Synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Enantiomers
The creation of the two contiguous stereocenters in this compound with high fidelity is the primary objective of stereoselective synthesis. The main strategies employed include asymmetric catalysis, the use of chiral auxiliaries, and chemoenzymatic pathways.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched amino alcohols. A prominent strategy involves the asymmetric reduction of a suitable prochiral precursor, such as an α-amino ketone.
Asymmetric Transfer Hydrogenation (ATH): This method has proven highly effective for the reduction of α-amino ketones to vicinal amino alcohols. Ruthenium(II) complexes with chiral diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective catalysts. For the synthesis of this compound, a plausible precursor would be 2-amino-1-(2-hydroxy-5-methylphenyl)ethan-1-one. The ATH of this ketone using a chiral Ru(II) catalyst would yield the desired amino alcohol with high enantioselectivity. The reaction conditions for such transformations are typically mild, often employing isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source.
| Catalyst | Hydrogen Source | Solvent | Typical Yield (%) | Typical ee (%) |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | HCOOH/Et3N | CH2Cl2 | >90 | >98 |
| [RuCl2(p-cymene)]2/(R,R)-TsDPEN | i-PrOH/base | i-PrOH | >95 | >99 |
This is an interactive data table based on typical results for asymmetric transfer hydrogenation of α-amino ketones.
Catalytic Asymmetric Reduction with Oxazaborolidines (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is another powerful tool for the enantioselective reduction of ketones. An oxazaborolidine catalyst, derived from a chiral amino alcohol like (1R,2S)-1-amino-2-indanol, can stereoselectively reduce the carbonyl group of the α-amino ketone precursor. This method has been successfully applied in the large-scale synthesis of chiral drugs like (R,R)-formoterol, which shares the phenylethanolamine core structure.
Chiral Auxiliary and Chiral Pool Methodologies
The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. The substrate is temporarily attached to a chiral molecule, which directs the stereochemical outcome of a subsequent reaction.
Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective C-C bond formation. A synthetic route to this compound could involve the acylation of a chiral oxazolidinone with a derivative of 4-methylsalicylic acid. Subsequent stereoselective functionalization at the α-position, followed by reduction and cleavage of the auxiliary, would afford the target amino alcohol. The choice of the oxazolidinone (derived from L-valine or L-phenylalanine, for example) dictates the stereochemistry of the newly formed centers.
| Chiral Auxiliary | Reaction Type | Key Step | Diastereomeric Ratio |
| (S)-4-isopropyl-2-oxazolidinone | Aldol reaction | Enolate addition to an aldehyde | >95:5 |
| (R)-4-benzyl-2-oxazolidinone | Alkylation | Enolate alkylation | >98:2 |
This is an interactive data table illustrating the application of common chiral auxiliaries.
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature as starting materials. For the synthesis of this compound, a suitable starting material from the chiral pool could be an amino acid like L-tyrosine, which already possesses a phenol (B47542) ring and a stereocenter. Chemical modifications, such as hydroxymethylation and reduction of the carboxylic acid, could lead to the desired product.
Chemoenzymatic Synthetic Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
Transaminases (TAs): ω-Transaminases are particularly useful for the asymmetric synthesis of chiral amines from ketones. A chemoenzymatic route to this compound could start with the chemical synthesis of 1-(2-hydroxy-5-methylphenyl)-2-hydroxyethan-1-one. A stereoselective transamination of the ketone functionality using an appropriate ω-transaminase would then furnish the desired chiral amino alcohol. The choice between an (R)-selective or (S)-selective transaminase allows for the synthesis of either enantiomer of the final product.
Total Synthesis and Semisynthetic Derivatization Strategies
The principles of stereoselective synthesis are often showcased in the total synthesis of complex molecules. For this compound, insights can be drawn from the total synthesis of structurally related pharmaceuticals.
Total Synthesis of Analogs: The total syntheses of β2-adrenergic agonists like salbutamol (B1663637) and formoterol (B127741) provide valuable roadmaps. For instance, a common strategy in the synthesis of salbutamol involves the asymmetric reduction of an α-haloketone precursor, followed by amination. A similar approach could be envisioned for this compound, starting from 2-bromo-1-(2-hydroxy-5-methylphenyl)ethan-1-one. The enantioselective reduction of the ketone, followed by displacement of the bromide with ammonia, would yield the target compound. The synthesis of formoterol often involves the coupling of a chiral epoxide with a chiral amine, a convergent approach that could also be adapted.
Semisynthetic Derivatization: Semisynthesis involves the chemical modification of a readily available natural product or a synthetic intermediate. Starting with a compound like 4-methylphenol, a Friedel-Crafts acylation with a protected amino acid derivative could introduce the aminoethyl side chain. Subsequent reduction of the ketone would complete the synthesis. Derivatization can also be performed on the final molecule to create analogs. For example, the primary amino group of this compound can be selectively N-alkylated or N-acylated to explore structure-activity relationships. Similarly, the phenolic or benzylic hydroxyl groups could be targets for modification.
Green Chemistry Principles and Sustainable Synthesis Protocols for this compound
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes.
Use of Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a synthesis. Replacing hazardous chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ethyl acetate (B1210297) can significantly improve the sustainability of a process. In some cases, reactions can be performed in bio-based solvents or even under solvent-free conditions.
Biocatalysis: As mentioned in section 2.1.3, the use of enzymes like transaminases embodies the principles of green chemistry by enabling reactions under mild, aqueous conditions with high selectivity, thereby reducing the need for protecting groups and minimizing waste.
Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for their recovery and reuse, which is both economically and environmentally advantageous. This is particularly relevant for expensive transition metal catalysts used in asymmetric hydrogenation.
Optimization of Reaction Conditions and Yield Enhancement in Research-Scale Synthesis
The efficiency of a synthetic route is highly dependent on the optimization of reaction parameters.
Catalyst Loading and Ligand Screening: In asymmetric catalysis, minimizing the amount of catalyst without compromising yield or enantioselectivity is a key goal. For Ru-catalyzed transfer hydrogenations, catalyst loading can often be reduced to as low as 0.1 mol%. Screening a library of chiral ligands is also crucial to identify the optimal catalyst for a specific substrate.
Temperature and Pressure: These parameters can have a profound effect on both the rate and selectivity of a reaction. For instance, in many asymmetric reductions, lowering the temperature leads to higher enantiomeric excess. In asymmetric hydrogenations, the pressure of hydrogen gas is another critical parameter to optimize.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of transition states and, therefore, the stereochemical outcome of a reaction. A systematic screening of solvents is often necessary to achieve the best results.
pH and Buffer Systems: In chemoenzymatic reactions, the pH of the medium is critical for enzyme activity and stability. The choice of buffer can also impact the reaction rate and equilibrium.
By systematically optimizing these parameters, the yield and stereoselectivity of the synthesis of this compound can be maximized, leading to a more efficient and cost-effective process.
Elucidation of Reaction Mechanisms and Transformational Pathways of 2 1 Amino 2 Hydroxyethyl 4 Methylphenol
Mechanistic Investigations of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Formation.
The synthesis of this compound can be mechanistically approached through several plausible pathways, primarily involving the nucleophilic character of the amino group of a 2-amino-4-methylphenol (B1222752) precursor. A common and efficient method for the formation of β-amino alcohols is the ring-opening of epoxides. scielo.org.mxresearchgate.net
A likely synthetic route involves the reaction of 2-amino-4-methylphenol with a suitable two-carbon electrophile, such as ethylene (B1197577) oxide or 2-haloethanols. The mechanism for the reaction with ethylene oxide, an epoxide, proceeds via a nucleophilic attack of the primary amino group of 2-amino-4-methylphenol on one of the electrophilic carbon atoms of the strained epoxide ring. This reaction is typically catalyzed by an acid or a base. Under neutral or basic conditions, the stronger nucleophile, the amino group, will preferentially attack the less sterically hindered carbon of the epoxide in an S(_N)2-type reaction. jsynthchem.com
The proposed mechanism is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-methylphenol attacks one of the carbon atoms of the ethylene oxide ring.
Ring Opening: This attack leads to the concerted opening of the three-membered epoxide ring, transferring the bonding electrons to the oxygen atom, which results in the formation of an alkoxide intermediate.
Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (e.g., water or alcohol) or upon acidic workup to yield the final product, this compound.
Alternatively, the synthesis can be achieved by the reaction of 2-amino-4-methylphenol with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This reaction would also proceed via an S(_N)2 mechanism, where the amino group acts as the nucleophile, displacing the halide ion.
A summary of potential synthetic precursors and their corresponding reaction mechanisms is provided in the table below.
| Precursor 1 | Precursor 2 | Reaction Type | Mechanism Highlights |
| 2-Amino-4-methylphenol | Ethylene Oxide | Epoxide Ring Opening | Nucleophilic attack by the amino group on the epoxide carbon. |
| 2-Amino-4-methylphenol | 2-Chloroethanol | Nucleophilic Substitution | S(_N)2 displacement of the chloride ion by the amino group. |
Comprehensive Analysis of Degradation Pathways under Controlled Experimental Conditions.
The degradation of this compound is expected to be primarily driven by the oxidation of the aminophenol ring, a moiety known to be susceptible to oxidative degradation. chemcess.comresearchgate.net The presence of both an amino and a hydroxyl group on the aromatic ring makes it highly electron-rich and thus, easily oxidized. chemcess.com
Under controlled experimental conditions, such as exposure to mild oxidizing agents (e.g., air, hydrogen peroxide, or metal ions), the degradation is likely initiated by the oxidation of the aminophenol to a quinone-imine intermediate. researchgate.net This highly reactive species can then undergo several subsequent reactions:
Hydrolysis: The quinone-imine can be hydrolyzed to form a p-benzoquinone derivative and ammonia.
Polymerization: The quinone-imine intermediates can undergo self-condensation or polymerization reactions, leading to the formation of colored, polymeric materials. This is a common fate for oxidized aminophenols. ua.es
Cyclization and Further Oxidation: Intramolecular cyclization reactions are also possible, potentially leading to the formation of phenoxazinone-type structures, especially in the presence of enzymatic or strong chemical oxidants. chemcess.comresearchgate.net
The ethanolamine (B43304) side chain can also be a site of degradation, although it is generally more stable than the aminophenol ring. Under more forcing conditions, such as high temperatures or in the presence of strong oxidants, cleavage of the carbon-carbon or carbon-nitrogen bonds in the side chain could occur.
The table below outlines the probable degradation products under different conditions.
| Condition | Probable Degradation Pathway | Key Intermediates/Products |
| Mild Oxidation (e.g., air) | Oxidation of aminophenol ring | Quinone-imine, Polymeric materials |
| Strong Oxidation | Ring and side-chain oxidation | Benzoquinone derivatives, CO₂, NH₃ |
| Acidic/Basic Hydrolysis | Hydrolysis of quinone-imine | Benzoquinone derivative, Ammonia |
Electrophilic and Nucleophilic Reactivity Profiles of Functional Groups within this compound.
The reactivity of this compound is governed by the interplay of its three key functional groups: the phenolic hydroxyl group, the primary amino group, and the primary alcohol in the side chain.
Nucleophilic Reactivity: Both the amino group and the phenolic hydroxyl group are nucleophilic centers. The primary amino group, with its lone pair of electrons, can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, to form the corresponding N-substituted derivatives. The phenolic hydroxyl group, especially in its deprotonated phenoxide form, is also a potent nucleophile and can participate in reactions like Williamson ether synthesis. The primary alcohol on the side chain is a weaker nucleophile but can be acylated or alkylated under appropriate conditions.
Electrophilic Reactivity: The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl and amino groups. libretexts.orglearncbse.in These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern of the molecule, the vacant positions on the ring are highly susceptible to attack by electrophiles such as halogens, nitric acid (nitration), and sulfuric acid (sulfonation). Over-reaction and polysubstitution can be a challenge in such activated systems. libretexts.org
The following table summarizes the expected reactivity at each functional group.
| Functional Group | Type of Reactivity | Common Reactions |
| Amino Group (-NH₂) | Nucleophilic | Alkylation, Acylation, Schiff base formation |
| Phenolic Hydroxyl (-OH) | Nucleophilic, Activating | Etherification, Esterification, Electrophilic aromatic substitution |
| Aliphatic Hydroxyl (-OH) | Nucleophilic | Esterification, Etherification |
| Aromatic Ring | Electrophilic Substitution | Halogenation, Nitration, Sulfonation, Friedel-Crafts reactions |
Redox Chemistry and Associated Transformations of the this compound Moiety.
The redox chemistry of this compound is dominated by the aminophenol core. Aminophenols can undergo reversible one-electron oxidation to form phenoxy radicals. nih.govacs.org The initial step in the electrochemical oxidation is the transfer of one electron to generate a radical cation. ustc.edu.cn
The proposed redox transformations are:
One-Electron Oxidation: The compound can be oxidized in a one-electron step to form a relatively stable phenoxy radical. The stability of this radical is enhanced by the presence of the electron-donating amino and methyl groups.
The redox potential for the oxidation of aminophenols is influenced by the pH of the medium and the substitution pattern on the aromatic ring. ua.esacs.org For p-aminophenol, the standard electrode potential for the two-electron oxidation to p-quinonimine is approximately 0.728 V at pH 7.30. nih.gov It is expected that the redox potential of this compound would be in a similar range, potentially slightly lower due to the additional electron-donating methyl group.
| Redox Process | Number of Electrons | Product(s) |
| Reversible Oxidation | 1e⁻ | Phenoxy radical |
| Irreversible Oxidation | 2e⁻ | Quinone-imine |
Thermal and Photochemical Reactivity Studies.
Thermal Reactivity: Specific thermal decomposition studies on this compound are not available. However, based on the thermal behavior of related compounds like amino acids and other amino alcohols, several decomposition pathways can be anticipated. nih.govacs.orgresearchgate.net Upon heating to high temperatures, the molecule is likely to undergo:
Dehydration: Elimination of a water molecule, potentially involving the two hydroxyl groups or the amino and a hydroxyl group.
Deamination: Loss of the amino group as ammonia. acs.orgresearchwithrutgers.com
Decarboxylation (if applicable to degradation products): While the parent molecule does not have a carboxyl group, acidic degradation products might.
Side-chain Cleavage: Fragmentation of the ethanolamine side chain.
The decomposition is expected to be an endothermic process, leading to the formation of various volatile products and a solid residue. nih.gov
Photochemical Reactivity: The aminophenol moiety is known to be photochemically active. Upon absorption of UV or visible light, the molecule can be promoted to an excited state, making it more susceptible to chemical reactions. The primary photochemical process is likely to be photo-oxidation. In the presence of oxygen and light, the generation of reactive oxygen species (ROS) can initiate the oxidation of the aminophenol ring, leading to the formation of quinone-imines and subsequently, colored degradation products. Photochemical reactions involving aminophenols often proceed through radical mechanisms.
The table below summarizes the expected outcomes of thermal and photochemical stress.
| Stress Condition | Expected Transformation | Potential Products |
| Thermal | Decomposition | H₂O, NH₃, smaller organic fragments, polymeric residue |
| Photochemical | Photo-oxidation | Quinone-imine, colored degradation products |
Based on a comprehensive search of publicly available scientific literature, it has been determined that specific, in-depth theoretical and computational research studies focusing solely on the chemical compound This compound , as required by the detailed outline, are not available.
The creation of a scientifically accurate and informative article that adheres to the provided structure necessitates access to published research data from quantum chemical calculations, molecular dynamics simulations, molecular docking, and conformational analysis studies performed specifically on this molecule.
While general information and computational studies exist for related compounds such as 4-methylphenol (p-cresol) or other aminophenol derivatives, and while the methodologies outlined (e.g., Frontier Molecular Orbital Analysis, Electrostatic Potential Surface Mapping) are standard in computational chemistry, the specific data and detailed research findings for "this compound" have not been published in the accessible scientific domain.
Therefore, it is not possible to generate the requested article without the foundational research data. Proceeding would require the fabrication of scientific findings, which is not feasible. We recommend consulting specialized chemical research databases or commissioning a computational study to generate the specific data required for this compound.
Theoretical and Computational Investigations of 2 1 Amino 2 Hydroxyethyl 4 Methylphenol
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
The basis of QSAR and QSPR modeling lies in the hypothesis that the structure of a molecule dictates its activity and properties. By calculating various molecular descriptors that quantify different aspects of a compound's structure, mathematical models can be developed to correlate these descriptors with observed activities or properties. These models can then be used to predict the behavior of new or untested compounds.
For 2-(1-Amino-2-hydroxyethyl)-4-methylphenol, a variety of theoretical molecular descriptors can be calculated using computational chemistry software. These descriptors are fundamental to any QSAR or QSPR study and provide insight into the molecule's potential behavior.
Calculated Molecular Descriptors for QSPR Modeling
QSPR models for this compound would aim to predict its physicochemical properties. Key descriptors for this purpose include those related to lipophilicity, polarity, and molecular size. Publicly available databases provide computationally predicted values for these properties. nih.gov
| Property | Value | Description and Relevance in QSPR |
| Molecular Weight | 167.20 g/mol | Represents the mass of one mole of the compound. It is a fundamental descriptor influencing properties like diffusion and transport. nih.gov |
| XLogP3 | 0.7 | An estimate of the logarithm of the octanol/water partition coefficient. This value suggests moderate lipophilicity, which is a critical factor in predicting membrane permeability and absorption. nih.gov |
| Hydrogen Bond Donor Count | 4 | The number of hydrogen atoms attached to electronegative atoms (in this case, oxygen and nitrogen). This descriptor is crucial for predicting solubility in polar solvents and interactions with biological targets. nih.gov |
| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (oxygen and nitrogen) with lone pairs of electrons. This influences the compound's ability to form hydrogen bonds, affecting its solubility and binding affinity. nih.gov |
| Rotatable Bond Count | 3 | The number of bonds that can rotate freely. This descriptor relates to the conformational flexibility of the molecule, which can impact its interaction with binding sites. nih.gov |
| Topological Polar Surface Area (TPSA) | 66.5 Ų | The sum of the surfaces of polar atoms in a molecule. TPSA is a key predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov |
| Formal Charge | 0 | The net electrical charge of the molecule. An overall neutral charge can influence how the molecule interacts with charged environments. nih.gov |
These descriptors could be used to build a QSPR model to predict properties such as boiling point, vapor pressure, or aqueous solubility without the need for experimental measurements.
Theoretical Framework for QSAR Modeling
A hypothetical QSAR study for this compound would involve correlating its structural descriptors with a specific biological activity. This activity would need to be determined experimentally for a series of related compounds. The goal would be to identify which structural features are most important for the observed activity.
For instance, a theoretical QSAR model could be developed to predict the binding affinity of this compound to a specific receptor. The molecular descriptors mentioned above, along with others such as electronic properties (e.g., partial charges on atoms, dipole moment) and 3D descriptors (e.g., molecular shape, volume), would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that links these descriptors to the binding affinity.
Such a model might reveal, for example, that a higher hydrogen bond donor count and a specific range of lipophilicity are positively correlated with the desired activity. This information would be invaluable for designing new, more potent analogues by modifying the structure of this compound to optimize these key features. While no such specific models have been published for this compound, the principles of QSAR provide a clear roadmap for future in silico research.
Molecular Interactions and Mechanistic Biology of 2 1 Amino 2 Hydroxyethyl 4 Methylphenol
Exploration of Gene Expression and Proteomic Changes Induced by 2-(1-Amino-2-hydroxyethyl)-4-methylphenol in Research Models.There is no available research data from gene expression profiling (e.g., microarray or RNA-seq) or proteomic studies that would detail the changes induced by this compound in any research model.
Due to the lack of foundational research on the biological activities of this compound, the creation of an evidence-based article that adheres to the requested detailed scientific outline is not feasible at this time.
Metabolic Transformations and Enzymatic Pathways of 2 1 Amino 2 Hydroxyethyl 4 Methylphenol
In Vitro Metabolism Studies Utilizing Subcellular Fractions and Recombinant Enzymes.
In vitro metabolism studies are fundamental to characterizing the metabolic pathways of a new chemical entity. These studies typically utilize liver microsomes, cytosol, S9 fractions, and recombinant enzymes to identify the primary routes of metabolism and the enzymes involved.
Role of Cytochrome P450 Enzymes in Biotransformation.
For a compound like 2-(1-Amino-2-hydroxyethyl)-4-methylphenol, the Cytochrome P450 (CYP450) superfamily of enzymes would be expected to play a significant role in its Phase I metabolism. The chemical structure presents several potential sites for oxidative metabolism.
Aromatic Hydroxylation: The phenyl ring is a likely target for hydroxylation, a common reaction catalyzed by CYP450 enzymes. The position of the existing hydroxyl and methyl groups would influence the regioselectivity of this reaction.
N-Dealkylation and O-Dealkylation: While this specific compound does not have N-alkyl or O-alkyl groups, in related compounds, these are common metabolic pathways.
Oxidative Deamination: The primary amino group could be a substrate for monoamine oxidase (MAO) or certain CYP450 enzymes, leading to the formation of an aldehyde intermediate, which would then be further oxidized to a carboxylic acid.
To definitively determine the role of specific CYP450 isozymes, studies using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be necessary. Chemical inhibition studies with specific CYP inhibitors in human liver microsomes would also help to elucidate the contribution of each isozyme.
Hypothetical Contribution of Major CYP Isozymes to the Metabolism of this compound
| CYP Isozyme | Potential Metabolic Reaction | Predicted Contribution |
|---|---|---|
| CYP2D6 | Aromatic Hydroxylation, O-demethylation (if applicable) | Potentially significant, given its role in metabolizing many amine-containing compounds. |
| CYP3A4 | Aromatic Hydroxylation, N-oxidation | Likely a major contributor due to its broad substrate specificity and high abundance in the liver. |
| CYP1A2 | Aromatic Hydroxylation | Possible, but likely a minor pathway unless induced. |
Non-P450 Mediated Metabolic Pathways.
Besides CYP450 enzymes, other enzymatic systems could be involved in the metabolism of this compound.
Monoamine Oxidase (MAO): As a primary amine, the compound is a potential substrate for both MAO-A and MAO-B, which are located in the mitochondria. MAO would catalyze oxidative deamination.
Flavin-containing Monooxygenases (FMOs): FMOs can catalyze the N-oxidation of primary amines to form hydroxylamines and nitroso compounds.
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): The primary alcohol in the side chain could be oxidized by ADH to an aldehyde, which would then be rapidly converted to a carboxylic acid by ALDH.
Conjugation Reactions and Metabolite Identification in Research Animal Models (excluding human studies).
Following Phase I metabolism, the resulting metabolites, as well as the parent compound, are often subject to Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. In animal models such as rats, mice, and dogs, the following conjugation reactions would be anticipated:
Glucuronidation: The phenolic hydroxyl group and the secondary hydroxyl group on the side chain are prime candidates for conjugation with UDP-glucuronic acid (UDPGA), catalyzed by UDP-glucuronosyltransferases (UGTs). This is often a major metabolic pathway for phenolic compounds.
Sulfation: The phenolic hydroxyl group can also be sulfated by sulfotransferases (SULTs). The balance between glucuronidation and sulfation can vary between species.
N-Acetylation: The primary amino group could be acetylated by N-acetyltransferases (NATs), although this is often a less prominent pathway for phenylethanolamines compared to other reactions.
To identify these metabolites, studies would typically involve administering the compound to research animals and analyzing urine, feces, and bile for metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Potential Phase II Metabolites in Animal Models
| Conjugation Reaction | Site of Conjugation | Resulting Metabolite |
|---|---|---|
| Glucuronidation | Phenolic -OH | O-glucuronide |
| Glucuronidation | Side-chain -OH | O-glucuronide |
| Sulfation | Phenolic -OH | O-sulfate |
Mechanistic Insights into Metabolic Stability and Bioavailability Determinants in Experimental Systems.
The metabolic stability of this compound would be a key determinant of its bioavailability and duration of action. In vitro assays using liver microsomes or hepatocytes can provide an initial assessment of its intrinsic clearance.
High Metabolic Stability: If the compound is slowly metabolized by both Phase I and Phase II enzymes, it would exhibit high metabolic stability, leading to a longer half-life and potentially higher bioavailability.
Low Metabolic Stability: Conversely, rapid metabolism would result in low metabolic stability, high first-pass metabolism, and poor oral bioavailability.
The presence of the hydroxyl and amino groups suggests that the compound is likely to be a substrate for multiple metabolic enzymes, which could lead to moderate to low metabolic stability. The methyl group on the phenol (B47542) ring might slightly hinder metabolism at that position due to steric effects.
Bioavailability would also be influenced by its absorption characteristics, which are governed by its physicochemical properties such as lipophilicity (LogP) and pKa.
Comparative In Vitro Species Metabolism of this compound.
Significant interspecies differences in drug metabolism are common. Therefore, a comparative in vitro metabolism study using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey) is crucial in preclinical development.
These studies often reveal both qualitative (different metabolites formed) and quantitative (different rates of formation) differences. For example:
UGT Isoforms: The expression and activity of UGT isoforms can vary significantly between species, leading to different glucuronidation profiles.
CYP450 Activity: The relative importance of different CYP450 enzymes in the metabolism of a compound can differ between preclinical species and humans. For instance, the rodent-specific CYP2C family members may play a role in rats and mice that is not directly translatable to humans.
Understanding these differences is critical for selecting the most appropriate animal model for toxicology studies and for predicting human metabolism and pharmacokinetics.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| UDP-glucuronic acid |
| N-acetyl-2-(1-amino-2-hydroxyethyl)-4-methylphenol |
| This compound-O-glucuronide |
Advanced Analytical Methodologies in 2 1 Amino 2 Hydroxyethyl 4 Methylphenol Research
High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment.
High-resolution spectroscopic techniques are fundamental in unequivocally determining the chemical structure and purity of "2-(1-Amino-2-hydroxyethyl)-4-methylphenol." These methods provide detailed information about the molecular framework and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Conformational Analysis.
¹H NMR would be utilized to identify the chemical environment of the protons in the molecule. For instance, the aromatic protons on the phenol (B47542) ring would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern. The protons of the ethyl side chain and the methyl group would have characteristic chemical shifts and couplings.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal, allowing for the confirmation of the carbon framework.
Isotopic labeling, such as the incorporation of ¹³C or ¹⁵N, can be employed in conjunction with NMR to trace metabolic pathways or to aid in the assignment of complex spectra. Conformational analysis, using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the three-dimensional structure of the molecule in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | m |
| CH(OH) | 4.5 - 5.0 | m |
| CH₂NH₂ | 2.8 - 3.5 | m |
| CH₃ | 2.0 - 2.5 | s |
| OH (Phenolic) | 8.0 - 9.5 | br s |
| OH (Alcoholic) | 4.0 - 5.5 | br s |
Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of "this compound" and identifying its metabolites. HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. waters.comnih.gov
In the context of metabolite identification, HRMS coupled with liquid chromatography (LC-HRMS) is particularly valuable. This technique allows for the separation of metabolites from a biological matrix, followed by their accurate mass determination and fragmentation analysis to elucidate their structures. This is crucial for understanding the biotransformation of "this compound" in vivo. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information about the metabolites. nih.govresearchgate.net
Table 2: HRMS Data for a Structurally Similar β-Agonist
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) |
|---|---|---|---|---|
| Ractopamine | C₁₈H₂₃NO₃ | 302.1756 | 302.1751 | -1.6 |
Data adapted from studies on β-agonists, illustrating the accuracy of HRMS. waters.com
Advanced Chromatographic Separations for Isomers and Related Compounds.
Chromatographic techniques are essential for the separation and quantification of "this compound" from complex mixtures, including the separation of its stereoisomers and the detection of related impurities.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity.
"this compound" possesses a chiral center, meaning it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers, which is critical as they may exhibit different biological activities. nih.govphenomenex.comphenomenex.comscas.co.jp The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govoup.comproquest.com
The choice of CSP and mobile phase is crucial for achieving optimal separation. tandfonline.com Polysaccharide-based CSPs are commonly used for the enantioseparation of compounds with similar structures, such as β-blockers. oup.comproquest.com The mobile phase composition, including the type of organic modifier, pH, and additives, is optimized to maximize the resolution between the enantiomeric peaks. proquest.comtandfonline.com
Table 3: Exemplary Chiral HPLC Method Parameters for Separation of a β-Blocker
| Parameter | Condition |
|---|---|
| Column | Chirobiotic V |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 45 °C |
This table represents a typical method for a related compound and would require optimization for "this compound." proquest.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of "this compound," derivatization is necessary prior to GC-MS analysis. oup.comjfda-online.com
Derivatization involves chemically modifying the polar functional groups (hydroxyl and amino groups) to create more volatile and thermally stable derivatives. unina.itnih.govsemanticscholar.orgsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for derivatizing such compounds. unina.itnih.govsigmaaldrich.com The resulting trimethylsilyl (B98337) (TMS) derivatives are amenable to GC separation and can be identified by their characteristic mass spectra. oup.comirjet.netresearchgate.net
Table 4: GC-MS Parameters for the Analysis of Derivatized Aminophenols
| Parameter | Condition |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 70°C (1 min), then ramp to 280°C |
This table provides general GC-MS conditions that would be applicable to the silylated derivative of "this compound." unina.it
Microscopic and Imaging Techniques in Cell-Based Studies of this compound Interactions.
Microscopic and imaging techniques are vital for visualizing the subcellular localization and interactions of "this compound" within cells. revvity.com These methods can provide spatial and temporal information about the compound's distribution and its effects on cellular structures and processes.
Fluorescence microscopy is a key tool in this area. If "this compound" is intrinsically fluorescent or can be labeled with a fluorescent tag, its uptake and distribution in living cells can be monitored in real-time. Alternatively, fluorescent probes that respond to specific cellular events potentially modulated by the compound can be used. For example, voltage-sensitive dyes could be employed to study its effects on membrane potential. mdpi.com
Advanced imaging techniques, such as confocal microscopy and two-photon microscopy, offer high-resolution imaging with reduced background fluorescence, enabling detailed studies of the compound's interaction with specific organelles. mdpi.comresearchgate.netnih.gov While specific cell-based imaging studies on "this compound" have not been identified, the methodologies are well-established for a wide range of bioactive molecules. mdpi.comresearchgate.net
Development of High-Throughput Screening Assays for Research Applications
The progression of "this compound" from a compound of interest to a potential therapeutic agent hinges on the ability to rapidly screen its biological activity and identify key molecular targets. High-throughput screening (HTS) provides the necessary technological framework to achieve this, enabling the automated testing of thousands of compounds against specific biological targets in a short period. bmglabtech.com The development of robust and reliable HTS assays is a critical step in elucidating the compound's mechanism of action and in the discovery of novel modulators of its activity.
The primary objective of developing HTS assays for "this compound" research is to identify and characterize its interactions with biological targets. bmglabtech.com This involves creating an experimental environment where the compound's effect on a specific cellular or biochemical process can be measured quickly and accurately. These assays are typically conducted in microplate formats (96, 384, or 1536 wells), allowing for the parallel processing of many samples. thermofisher.com
A key challenge in the development of HTS assays lies in achieving a balance between throughput, cost, and physiological relevance. The assay must be sensitive enough to detect subtle changes in activity, robust enough to produce consistent results, and simple enough to be automated. nih.gov Furthermore, the choice of assay technology will depend on the nature of the biological target and the specific research question being addressed.
Assay Formats and Detection Technologies
A variety of assay formats can be adapted for high-throughput screening in the context of "this compound" research. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical assays are performed in a cell-free system and directly measure the effect of the compound on a purified biological target, such as an enzyme or receptor. Common detection technologies for biochemical HTS assays include:
Fluorescence-Based Assays: These assays rely on changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) to measure the activity of the target. For instance, a fluorescence polarization assay could be developed to screen for compounds that disrupt the binding of "this compound" to a target protein.
Luminescence-Based Assays: These assays utilize light-emitting reactions, often catalyzed by enzymes like luciferase, to quantify biological activity. They are known for their high sensitivity and broad dynamic range.
Absorbance-Based Assays: These are simpler assays that measure changes in light absorption and are often used for enzyme activity assays where a colored product is formed.
Cell-based assays are conducted using living cells and provide a more physiologically relevant context for screening. They can measure a wide range of cellular responses, including:
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific signaling pathway to measure the effect of a compound on gene expression.
Calcium Mobilization Assays: These assays are particularly useful for studying G-protein coupled receptors (GPCRs) and ion channels, measuring changes in intracellular calcium levels upon compound treatment.
Cell Viability and Proliferation Assays: These assays assess the effect of a compound on cell health and growth.
The table below illustrates a hypothetical comparison of different HTS assay formats that could be developed for "this compound" research.
| Assay Format | Principle | Potential Application for "this compound" | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. | Screening for inhibitors of the compound's binding to its target protein. | Homogeneous (no-wash) format, high throughput. | Requires a fluorescent probe, can be prone to interference. |
| Time-Resolved FRET (TR-FRET) | Measures the transfer of energy between two fluorescent molecules when in close proximity. | Studying protein-protein interactions modulated by the compound. | High sensitivity, low background. | Requires specific labeling of interacting partners. |
| Luciferase Reporter Assay | Measures the activity of a specific signaling pathway by quantifying the expression of the luciferase enzyme. | Identifying pathways activated or inhibited by the compound. | High sensitivity, wide dynamic range. | Indirect measure of target engagement. |
| FLIPR Calcium Assay | Measures changes in intracellular calcium concentration using a fluorescent dye. | Screening for activity at GPCRs or ion channels. | High throughput, physiologically relevant. | Can be prone to off-target effects. |
Implementation and Data Analysis in HTS
The implementation of an HTS campaign involves several key steps, from library selection to data analysis. For "this compound" research, this would involve screening large compound libraries to identify molecules that either mimic or antagonize its effects. thermofisher.com
The process typically begins with a pilot screen of a smaller, focused library to validate the assay's performance and establish appropriate screening parameters. nih.gov This is followed by the primary screen of a large, diverse compound library. Hits from the primary screen are then subjected to a confirmatory screen to eliminate false positives. Finally, the confirmed hits undergo dose-response analysis to determine their potency (e.g., IC50 or EC50 values).
Data analysis in HTS is a critical component of the workflow. Statistical parameters such as the Z'-factor and the signal-to-background ratio are used to assess the quality and robustness of the assay. biorxiv.org A Z'-factor value between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS. biorxiv.org
Below is a hypothetical data table representing the results of a primary HTS campaign to identify modulators of a target protein's activity in the presence of "this compound".
| Compound ID | % Inhibition (Primary Screen) | Confirmed Hit | IC50 (µM) |
| C001 | 95.2 | Yes | 1.5 |
| C002 | 12.5 | No | >100 |
| C003 | 88.7 | Yes | 5.2 |
| C004 | 55.1 | Yes | 25.8 |
| C005 | 5.8 | No | >100 |
The development of high-throughput screening assays represents a significant advancement in the study of compounds like "this compound". By enabling the rapid and systematic evaluation of its biological effects, HTS serves as a powerful engine for target identification, lead discovery, and a deeper understanding of its therapeutic potential.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1 Amino 2 Hydroxyethyl 4 Methylphenol Analogs
Rational Design and Synthesis of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol Derivatives for SAR Elucidation
The rational design of derivatives of this compound for SAR studies involves systematic modifications of its chemical structure to probe the key interactions with its biological target. The core scaffold of phenylethanolamine, which is present in the target compound, offers several points for chemical modification: the aromatic ring, the hydroxyl group on the side chain, and the amino group.
Aromatic Ring Substituents: The nature, position, and size of substituents on the phenyl ring significantly influence the activity and selectivity of these compounds. For instance, in the context of adrenergic receptor agonists, the presence of hydroxyl groups at the meta and para positions of the aromatic ring is often associated with maximal activity. nih.gov Replacing or altering these groups can lead to changes in receptor selectivity (e.g., β1 vs. β2 adrenergic receptors). nih.gov The methyl group at the 4-position in the parent compound is a key feature, and replacing it with other alkyl groups (e.g., ethyl, isopropyl) or functional groups (e.g., chloro, fluoro) can provide valuable insights into the steric and electronic requirements of the binding pocket. nih.gov
Side Chain Modifications: The ethanolamine (B43304) side chain is critical for the interaction with the receptor. The hydroxyl group at the β-position is known to be important for high agonist activity, and its stereochemistry is a determining factor. nih.gov Modifications at the α-carbon of the ethylamine (B1201723) side chain, such as the introduction of a methyl or ethyl group, can reduce direct receptor agonist activity but may increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). nih.gov
N-Substituents: The substituent on the amino group plays a pivotal role in determining receptor selectivity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity tends to decrease, while β-receptor activity increases. nih.gov For example, increasing the size of the alkyl group on the nitrogen from hydrogen (as in norepinephrine) to methyl (as in epinephrine) and then to isopropyl (as in isoproterenol) leads to a progressive increase in β-adrenergic activity and a decrease in α-adrenergic activity. nih.gov
The synthesis of these derivatives often starts from commercially available precursors. For instance, chiral 2-amino-1-phenylethanol (B123470) can be synthesized through methods like the chiral oxaborolidine catalyzed borane (B79455) reduction of a corresponding ketone or through asymmetric hydrogenation. taylorfrancis.com Once the core structure is obtained, further modifications on the aromatic ring or the amino group can be achieved through standard organic synthesis reactions. nih.govchemicalbook.com
Below is an interactive data table summarizing the hypothetical SAR of some rationally designed analogs based on established principles for phenylethanolamines.
| Compound ID | R1 (Aromatic Ring) | R2 (α-carbon) | R3 (Nitrogen) | Predicted Biological Activity |
| Parent | 4-methyl | H | H | Moderate |
| Analog 1 | 3,4-dihydroxy | H | Isopropyl | High β-adrenergic agonism |
| Analog 2 | 4-methyl | Methyl | H | Reduced direct agonism, potentially longer duration |
| Analog 3 | 3-chloro, 4-hydroxy | H | tert-Butyl | Potential for β2-selectivity |
| Analog 4 | 4-fluoro, 3-hydroxy | H | H | Potentially altered affinity and intrinsic activity |
This table is illustrative and based on general SAR principles for phenylethanolamines. Actual activities would require experimental validation.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net For analogs of this compound, which are likely to interact with G protein-coupled receptors (GPCRs) like adrenergic receptors, pharmacophore models can guide the design of new ligands with improved affinity and selectivity.
A common pharmacophore model for β2-adrenoceptor agonists, which are structurally related to the compound of interest, typically consists of five key chemical features: researchgate.netnih.gov
One Hydrogen-Bond Acceptor: This feature often corresponds to a hydroxyl group on the aromatic ring, which can form a hydrogen bond with specific residues in the receptor's binding pocket.
One Hydrogen-Bond Donor: The hydroxyl group on the ethanolamine side chain is a crucial hydrogen-bond donor.
Two Aromatic Rings: The phenyl ring of the phenylethanolamine scaffold serves as one aromatic feature, which engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor. The second aromatic feature can arise from a substituent on the amino group.
One Positive Ionizable Feature: At physiological pH, the amino group is protonated, carrying a positive charge. This positively charged nitrogen is essential for forming an ionic bond with a negatively charged amino acid residue (like aspartate) in the receptor.
The spatial arrangement of these features is critical. The distance and angles between the hydrogen-bond donor and acceptor, the aromatic ring, and the positive ionizable center define the pharmacophoric space that a molecule must occupy to bind effectively to the receptor. researchgate.net
Ligand-based drug design approaches utilize these pharmacophore models for virtual screening of compound libraries to identify new potential ligands. Molecules that fit the pharmacophore model are selected for further computational analysis, such as molecular docking, and eventual synthesis and biological testing. This approach is particularly useful when the three-dimensional structure of the target receptor is not available or when designing ligands with similar binding modes to known active compounds. researchgate.net
Impact of Stereochemistry on Molecular Recognition and Biological Activity Profiles
Stereochemistry plays a profound role in the molecular recognition and biological activity of this compound and its analogs. The carbon atom bearing the hydroxyl group on the ethanolamine side chain is a chiral center, leading to the existence of two enantiomers, (R) and (S).
For phenylethanolamine-based adrenergic agonists, it is well-established that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of the binding pocket of the adrenergic receptors. The (R)-configuration allows for the optimal orientation of the hydroxyl group to form a crucial hydrogen bond with a specific amino acid residue (e.g., asparagine) within the receptor. nih.gov
The impact of stereochemistry extends beyond just binding affinity. Studies on fenoterol (B1672521), a β2-agonist with two chiral centers, have revealed that different stereoisomers can have distinct thermodynamic binding profiles. For instance, the binding of (S,x')-isomers of fenoterol is primarily enthalpy-driven, suggesting strong, direct interactions with the receptor. In contrast, the binding of (R,x')-isomers is entropy-driven, which may be associated with conformational changes in the receptor and the displacement of water molecules from the binding site. nih.gov
Furthermore, stereoisomers can exhibit functional selectivity, also known as biased agonism. This means that different stereoisomers of the same compound can stabilize different conformations of the receptor, leading to the activation of different downstream signaling pathways. For example, in a rat cardiomyocyte model, (R,R')-fenoterol was found to selectively activate the Gs protein signaling pathway, while the (S,R')-isomer activated both Gi and Gs protein pathways. researchgate.net This highlights that stereochemistry not only influences the potency of a compound but can also qualitatively alter its biological response.
Computational modeling studies, such as molecular docking and molecular dynamics simulations, have been employed to investigate the stereoselective binding of these ligands at the atomic level. These studies can help to visualize the different binding modes of enantiomers and rationalize the observed differences in their biological activities. nih.govbiorxiv.org
Computational SAR Analysis and Predictive Modeling
Computational SAR analysis and predictive modeling are indispensable tools for understanding the complex relationships between the chemical structure of this compound analogs and their biological activity. Quantitative Structure-Activity Relationship (QSAR) is a prominent method in this domain. nih.gov
3D-QSAR and CoMFA: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful for this class of compounds. In a CoMFA study, a series of structurally related molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities using statistical methods like partial least squares (PLS). nih.govmdpi.com The results of a CoMFA study are often visualized as contour maps, which indicate regions where steric bulk or positive/negative electrostatic potential is favorable or unfavorable for activity. These maps provide intuitive guidance for designing new molecules with enhanced potency. nih.gov
For phenylethanolamine analogs, CoMFA studies have helped to elucidate the steric and electrostatic requirements of the adrenergic receptor binding sites. For example, such studies can rationalize why bulky substituents on the nitrogen atom are well-tolerated and can enhance β-receptor selectivity, while modifications at other positions might be detrimental to activity.
Predictive Modeling: The ultimate goal of QSAR studies is to develop predictive models that can accurately estimate the biological activity of novel, unsynthesized compounds. researchgate.net A robust QSAR model is typically validated through various statistical measures, including the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) for an external test set of compounds. nih.gov A high predictive power allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. biorxiv.org
The development of predictive QSAR models for analogs of this compound would involve:
Data Collection: Gathering a dataset of structurally diverse analogs with their experimentally determined biological activities.
Descriptor Calculation: Computing a variety of molecular descriptors (e.g., 2D, 3D, physicochemical properties) for each molecule.
Model Building: Using statistical or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model's predictive ability using internal and external validation techniques.
Such predictive models can be instrumental in the lead optimization phase of drug discovery, guiding the design of new analogs with improved biological profiles.
Advanced Research Applications and Future Directions for 2 1 Amino 2 Hydroxyethyl 4 Methylphenol
Development of 2-(1-Amino-2-hydroxyethyl)-4-methylphenol as a Chemical Probe for Biological Pathways.
The development of a novel compound like this compound into a chemical probe would be a critical step in elucidating its function and the biological pathways it may modulate. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target.
The initial phase of developing this compound as a probe would involve its synthesis and purification, followed by a series of screening assays to identify any biological activity. High-throughput screening (HTS) could be employed to test the compound against a large library of known biological targets. Should any significant "hits" be identified, further studies would focus on optimizing the compound's potency, selectivity, and cell permeability.
For this compound to be an effective chemical probe, it would need to exhibit high affinity for its target and minimal off-target effects. Structure-activity relationship (SAR) studies would be conducted, synthesizing and testing a variety of analogs to understand which parts of the molecule are crucial for its biological activity.
Exploration of Novel Biological Targets for Molecular Intervention.
Given its structural similarity to known beta-adrenergic agonists, a primary area of investigation for novel biological targets would be the family of G-protein coupled receptors (GPCRs). google.com Derivatives of 4-(2-amino-1-hydroxyethyl)phenol are known to act as agonists of the beta2 adrenergic receptor. google.com Therefore, it is plausible that this compound could also interact with this or other related receptors.
Beyond GPCRs, the aminophenol moiety is a common feature in compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties. frontiersin.org Future research could explore its potential to modulate enzymes involved in oxidative stress pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). Furthermore, its ability to interact with ion channels or nuclear receptors could be investigated through targeted screening efforts. The discovery of novel ortho-aminophenol derivatives as potent ferroptosis inhibitors opens another avenue for exploration. nih.gov
Integration of Chemoinformatics and Big Data Analytics in Research.
Chemoinformatics and big data analytics would be invaluable tools in guiding the research on this compound. At the initial stages, computational models can predict the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its potential as a therapeutic agent.
In silico docking studies could be performed to predict the binding affinity of this compound and its virtual analogs to the three-dimensional structures of various protein targets. researchgate.net This can help in prioritizing which biological targets to investigate experimentally. Quantitative structure-activity relationship (QSAR) models could also be developed as more data on the biological activity of its derivatives become available. These models can then be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.
Big data analytics can be employed to mine existing biological and chemical databases to identify potential relationships between compounds with similar structures and their known biological effects. This can provide insights into potential mechanisms of action and suggest new therapeutic areas for investigation.
| Chemoinformatic Tool | Application in Research |
| Molecular Docking | Prediction of binding modes and affinities to protein targets. |
| QSAR Modeling | Prediction of biological activity of novel analogs. |
| Pharmacophore Modeling | Identification of essential structural features for biological activity. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. |
Emerging Technologies and Methodologies Applicable to this compound Research.
Several emerging technologies could significantly accelerate research on this compound. The use of CRISPR-Cas9 gene editing technology could help in identifying the specific biological targets of this compound. By systematically knocking out genes in a cell line and observing changes in the compound's activity, researchers can pinpoint the proteins that are essential for its effects.
Advances in cryogenic electron microscopy (cryo-EM) could provide high-resolution three-dimensional structures of the compound bound to its target protein. This structural information is invaluable for understanding the molecular basis of its activity and for guiding the rational design of more potent and selective analogs.
Furthermore, the development of sophisticated cellular imaging techniques, such as super-resolution microscopy, could allow for the visualization of the compound's subcellular localization and its effects on cellular processes in real-time.
Interdisciplinary Research Collaborations and Translational Research Opportunities (excluding clinical human trials).
The successful development of this compound would necessitate collaborations between researchers from various disciplines. Medicinal chemists would be responsible for the synthesis and optimization of the compound. Biologists and pharmacologists would conduct the in vitro and in vivo studies to characterize its biological activity and mechanism of action. Computational chemists would provide theoretical insights to guide the experimental work.
Translational research opportunities, in a preclinical setting, would focus on evaluating the compound's efficacy in animal models of disease. For instance, if the compound is found to have potent beta2-adrenergic agonist activity, its effects could be studied in animal models of asthma or other respiratory diseases. google.com Similarly, if it demonstrates significant antioxidant or anti-inflammatory properties, its potential could be explored in models of inflammatory diseases.
Unexplored Research Avenues and Persistent Challenges.
A significant and unexplored avenue of research is the systematic evaluation of the biological activities of this compound across a wide range of assays. The synthesis and biological evaluation of its stereoisomers would also be a critical area of investigation, as different stereoisomers can have vastly different pharmacological properties.
A major challenge in the research of any new chemical entity is the lack of established synthetic routes and the potential for unforeseen difficulties in its chemical optimization. Furthermore, without a clear understanding of its biological target and mechanism of action, the path to its development as a useful research tool or therapeutic agent remains challenging. Overcoming these hurdles will require a dedicated and multidisciplinary research effort. The inherent reactivity of the aminophenol group could also present challenges in terms of metabolic stability and potential for the formation of reactive metabolites. nih.gov
Q & A
Q. Table 1: Synthetic Routes and Yields
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation-Reduction | NaBH₄, THF/ethanol, 273 K | 83.5 | |
| Mannich Reaction | Formaldehyde, amine, pH 9–10 | 68–72 |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals/Peaks | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.8 (aromatic), δ 4.9 (OH) | Phenolic protons |
| IR (KBr) | 3350 cm⁻¹ (N-H stretch) | Primary amine |
| X-ray | d(O-H⋯N) = 2.65 Å | Intramolecular H-bond |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
